Scientific Field: Organic Chemistry
Summary of Application: 4-(Difluoromethoxy)aniline is an organic compound used in the synthesis of various chemical products . It’s often used as a building block in the creation of more complex molecules .
Methods of Application: The specific methods of application can vary greatly depending on the desired end product. Generally, it would be used in a reaction with other organic compounds under controlled conditions .
Results or Outcomes: The outcomes also depend on the specific reactions being carried out. In general, the use of 4-(Difluoromethoxy)aniline can help to create products with desired properties .
Scientific Field: Agricultural Chemistry
Summary of Application: 4-(Difluoromethoxy)aniline can be used in studies investigating the molecular mechanism of PS II inhibition in plants and the factors that affect the selectivity and potency of herbicides.
Methods of Application: This would involve applying the compound to plants in a controlled environment and observing the effects.
Results or Outcomes: The specific results would depend on the exact nature of the study. Such research could potentially lead to the development of more effective herbicides.
Summary of Application: 4-(Difluoromethoxy)aniline is used in the synthesis of fluorinated building blocks . These building blocks are often used in the creation of more complex molecules .
Scientific Field: Organic Chemistry
Summary of Application: 4-(Difluoromethoxy)aniline can be used in the production of fluorination reagents . These reagents are often used in organic synthesis to introduce fluorine atoms into a molecule .
Methods of Application: The specific methods of application can vary greatly depending on the desired end product. Generally, it would be used in a reaction with other organic compounds under controlled conditions .
Results or Outcomes: The outcomes also depend on the specific reactions being carried out. In general, the use of 4-(Difluoromethoxy)aniline can help to create products with desired properties .
4-(Difluoromethoxy)aniline, with the chemical formula C₇H₇F₂NO and a molecular weight of 159.13 g/mol, is an aromatic compound characterized by the presence of a difluoromethoxy group attached to an aniline structure. The compound is recognized for its unique properties, including high solubility in organic solvents and potential biological activities. It is classified under the CAS number 22236-10-8 and is noted for its utility in various chemical syntheses and applications in pharmaceuticals .
Research indicates that 4-(difluoromethoxy)aniline exhibits notable biological activities, particularly as an intermediate in the synthesis of various pharmaceuticals. It plays a crucial role in the production of pantoprazole, a proton pump inhibitor used to treat gastroesophageal reflux disease, and certain pyrethroid insecticides, which are effective against pests . Additionally, the compound's structure suggests potential interactions with biological targets, although specific studies on its direct biological effects remain limited.
The synthesis of 4-(difluoromethoxy)aniline involves several steps:
This method is noted for its high yield (up to 90%) and purity (over 98.5%), making it suitable for industrial applications.
4-(Difluoromethoxy)aniline finds applications primarily in:
While specific interaction studies on 4-(difluoromethoxy)aniline are sparse, its role as an intermediate suggests that it may interact with various biological systems during drug metabolism or pesticide action. Further research could elucidate its interactions at the molecular level, particularly regarding enzyme inhibition or activation pathways.
Several compounds share structural similarities with 4-(difluoromethoxy)aniline. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
4-(Trifluoromethoxy)benzene-1,2-diamine | 658-89-9 | 0.91 |
3-(Difluoromethoxy)-4-methylaniline | 264194-31-2 | 0.83 |
4-(Difluoromethoxy)-2-nitroaniline | Not listed | Not available |
4-(Difluoromethoxy)-2-fluoroaniline | Not listed | Not available |
The uniqueness of 4-(difluoromethoxy)aniline lies in its specific difluoromethoxy substituent which imparts distinct electronic properties compared to similar compounds. This makes it particularly valuable in pharmaceutical synthesis where such properties can influence drug efficacy and safety profiles.
Acute Toxic;Irritant